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Compound of Interest

Compound Name: JNJ-39758979 dihydrochloride

Cat. No.: B608215 Get Quote

An In-Depth Technical Guide to the Histamine H4 Receptor Selectivity Profile of JNJ-39758979
Dihydrochloride

Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G

protein-coupled receptor implicated in inflammatory and pruritic responses.[1][2] Developed to

explore the therapeutic potential of H4R modulation, this compound has been a critical tool in

both preclinical and clinical research.[3][4] Its high affinity for the H4R and significant selectivity

over other histamine receptor subtypes and a broad range of other molecular targets make it a

valuable research probe.[5][6] This document provides a detailed overview of the selectivity

profile of JNJ-39758979, including its binding affinities, functional activities, and the

methodologies used for their determination.

Quantitative Selectivity Profile
The selectivity of JNJ-39758979 is characterized by its high affinity for the histamine H4

receptor across multiple species and substantially lower affinity for other histamine receptors

(H1, H2, and H3) and a wide panel of other targets.

Table 1: Histamine Receptor Binding Affinity (Ki) of JNJ-
39758979
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Species
H4 Receptor Ki
(nM)

H1 Receptor Ki
(nM)

H2 Receptor Ki
(nM)

H3 Receptor Ki
(nM)

Human 12.5 ± 2.6[1][2] >1,000[6] >1,000[6] 1,043[6]

Mouse 5.3[5][7][8] - - -

Monkey 25[5][7][8] - - -

Rat 188[5][7][8] - - -

Guinea Pig 306[5][7][8][9] - - -

Dog ≥10,000[5][7][8] - - -

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity (pA2) of JNJ-
39758979 at the H4 Receptor
The pA2 value represents the negative logarithm of the molar concentration of an antagonist

that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a

measure of the functional potency of an antagonist.

Species pA2 Value

Human 7.9[5][7][8]

Mouse 8.3[5][7][8]

Monkey 7.5[5][7][8]

Rat 7.2[5][7][8]

Table 3: Off-Target Selectivity Screening
JNJ-39758979 has demonstrated a high degree of selectivity when screened against a broad

panel of other molecular targets.
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Target Class
Number of Targets
Screened

Activity

Receptors, Ion Channels,

Transporters
48

No significant activity at 1

µM[6]

Kinases 66
No significant activity at 10

µM[6]

This broad screening confirms that JNJ-39758979 is highly selective for the H4 receptor, with

greater than 80-fold selectivity over other histamine receptors and minimal interaction with a

wide range of other biologically relevant targets.[1]

Signaling Pathway and Experimental Workflows
Histamine H4 Receptor Signaling
The histamine H4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by

an agonist like histamine, the receptor facilitates the exchange of GDP for GTP on the Gαi

subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits

the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP

(cAMP). JNJ-39758979 acts as a competitive antagonist, binding to the H4 receptor and

preventing agonist-induced signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.targetmol.com/compound/jnj-39758979
https://www.guidetoimmunopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=8984
https://www.guidetoimmunopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=8984
https://www.benchchem.com/product/b608215#jnj-39758979-dihydrochloride-h4-receptor-selectivity-profile
https://www.benchchem.com/product/b608215#jnj-39758979-dihydrochloride-h4-receptor-selectivity-profile
https://www.benchchem.com/product/b608215#jnj-39758979-dihydrochloride-h4-receptor-selectivity-profile
https://www.benchchem.com/product/b608215#jnj-39758979-dihydrochloride-h4-receptor-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608215?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

